molecular formula C15H13N3O2 B2541637 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926240-67-7

3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2541637
CAS No.: 926240-67-7
M. Wt: 267.288
InChI Key: MIXYJZUYWASOQE-UHFFFAOYSA-N
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Description

3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (Molecular Formula: C15H13N3O2, Molecular Weight: 267.28) is a high-value chemical scaffold in biomedical research and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of over 300,000 described structures known for their strong resemblance to purine bases adenine and guanine, making them particularly attractive for designing tyrosine kinase inhibitors (TKI) and other therapeutic agents . Its specific molecular architecture, featuring a carboxylic acid functional group at the C5 position, provides a versatile handle for further synthetic modification and library development. The substitution pattern, with a methyl group at the C3 position and a 4-methylphenyl group at the N1 position, is a well-represented and stable configuration in scientific literature . Researchers utilize this scaffold primarily in the synthesis of potential phosphodiesterase 4 (PDE4) inhibitors, which are investigated for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis . Furthermore, closely related pyrazolo[3,4-b]pyridine analogues have demonstrated promising antibacterial efficacy against drug-resistant strains like S. epidermidis , highlighting the broader biomedical relevance of this chemical class . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-3-5-12(6-4-9)18-14-13(10(2)17-18)7-11(8-16-14)15(19)20/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXYJZUYWASOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C=N3)C(=O)O)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3-Aminopyrazoles with 1,3-Dicarbonyl Compounds

A widely used method involves the reaction of 3-amino-1-(4-methylphenyl)pyrazole with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate or acetylacetone). This approach leverages the 1,3-NCC-dinucleophilic character of the aminopyrazole, which reacts with the 1,3-CCC-biselectrophilic dicarbonyl compound to form the pyridine ring.

Representative Procedure :

  • Reactants : 3-Amino-1-(4-methylphenyl)pyrazole (1.0 eq), ethyl acetoacetate (1.2 eq).
  • Conditions : Reflux in acetic acid (12 h).
  • Intermediate : Ethyl 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (yield: 78–85%).
  • Hydrolysis : The ester is saponified using NaOH (2 M, ethanol/water, 80°C, 4 h) to yield the carboxylic acid (yield: 92–95%).

Mechanistic Insight : The reaction proceeds via initial condensation of the amino group with a carbonyl, followed by cyclization and aromatization. Acetic acid acts as both solvent and catalyst, promoting dehydration.

Cascade Cyclization Using Alkynyl Aldehydes

A scalable method involves 5-amino-3-methyl-1-(4-methylphenyl)pyrazole and propiolaldehyde derivatives. Silver(I) or iodine-mediated cyclization facilitates C≡C bond activation, enabling regioselective pyridine ring formation.

Example :

  • Reactants : 5-Amino-3-methyl-1-(4-methylphenyl)pyrazole (1.0 eq), 3-phenylpropiolaldehyde (1.1 eq).
  • Conditions : AgNO₃ (10 mol%) in DCE at 80°C (6 h).
  • Intermediate : 3-Methyl-1-(4-methylphenyl)-5-iodo-1H-pyrazolo[3,4-b]pyridine (yield: 68%).
  • Carboxylation : The iodo intermediate undergoes palladium-catalyzed carbonylation (CO, MeOH) to install the carboxylic acid group (yield: 75%).

Advantages : High regioselectivity and functional group tolerance. Silver ensures precise control over the cyclization step.

Carboxylic Acid Functionalization Approaches

Nitrile Hydrolysis

A robust two-step synthesis involves initial preparation of the pyrazolo[3,4-b]pyridine-5-carbonitrile, followed by basic hydrolysis.

Procedure :

  • Nitrile Synthesis :
    • React 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with POCl₃/DMF (Vilsmeier reagent) to activate the nitrile.
    • Yield: 82–88%.
  • Hydrolysis :
    • Treat the nitrile with NaOH (4 M, ethanol/water, reflux, 8 h).
    • Yield: 90–94%.

Key Data :

Step Reagents/Conditions Yield (%)
Nitrile formation POCl₃, DMF, 0–5°C, 3 h 82–88
Hydrolysis NaOH, EtOH/H₂O, reflux 90–94

Direct Oxidation of Methyl Groups

While less common, oxidation of a 5-methyl substituent to carboxylic acid has been reported using KMnO₄ or CrO₃ under acidic conditions. However, this method suffers from over-oxidation risks and moderate yields (50–60%).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Key Advantages Limitations Yield (%) Scalability
Dicarbonyl Condensation High yields, mild conditions Requires ester hydrolysis step 78–95 Excellent
Cascade Cyclization Regioselective, versatile functionalization Requires transition metal catalysts 68–75 Moderate
Nitrile Hydrolysis Reliable, high-yielding hydrolysis Multi-step synthesis 82–94 Good
Direct Oxidation Simple starting materials Low yield, side reactions 50–60 Poor

Experimental Optimization and Challenges

Regioselectivity Control

The position of substituents on the pyrazolo[3,4-b]pyridine core is highly sensitive to the electronic nature of the reactants. For example, electron-withdrawing groups on the pyrazole ring favor cyclization at the β-position of the alkyne in cascade reactions.

Solvent and Catalyst Screening

  • Acetic Acid vs. Protic Solvents : Acetic acid enhances cyclization rates but may protonate the amine, requiring careful stoichiometric control.
  • Silver vs. Iodine Catalysts : Silver(I) salts provide higher regioselectivity (>90%) compared to iodine (70–80%) in alkynyl aldehyde cyclizations.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups, such as nitro groups, to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar compounds can target specific kinases involved in cancer progression, suggesting that this compound may have similar mechanisms of action.

Anti-inflammatory Effects

The anti-inflammatory properties of 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid are noteworthy. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Neuroprotective Properties

Emerging research highlights the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. These compounds may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Preliminary studies indicate that they could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related pyrazolo[3,4-b]pyridine compound significantly inhibited the growth of breast cancer cells in vitro. The researchers found that the compound induced apoptosis through the activation of caspase pathways, leading to cell death.

Case Study 2: Anti-inflammatory Effects

In a controlled trial examining the anti-inflammatory effects of pyrazolo[3,4-b]pyridine derivatives, researchers reported a marked reduction in inflammatory markers in animal models treated with these compounds. This study supports the hypothesis that these derivatives could serve as effective treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Carboxylic acid vs. ester derivatives : The target compound’s carboxylic acid group (position 5) may enhance hydrogen-bonding interactions with biological targets compared to ester derivatives, which are often prodrugs .
  • Substituent effects : The 4-methylphenyl group (position 1) likely improves metabolic stability compared to phenyl or fluorophenyl groups in analogues .

Physicochemical Properties

Physical properties such as solubility, pKa, and lipophilicity are critical for bioavailability:

Compound Name Molecular Weight pKa (Predicted) Boiling Point (°C) Density (g/cm³)
Target Compound ~311.3 ~3.5 (carboxylic acid) N/A ~1.32
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 357.4 3.52 457.3 1.32
5-Chloro-6-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 379.8 N/A N/A N/A

Key Observations :

  • The target compound’s carboxylic acid group lowers its pKa (~3.5), enhancing solubility in physiological conditions compared to ester derivatives.

Biological Activity

3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C15H13N3O2C_{15}H_{13}N_{3}O_{2}. Its structure features a pyrazolo[3,4-b]pyridine core with a carboxylic acid functional group and a methylphenyl substituent. The compound's structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC15H13N3O2
SMILESCC1=CC=C(C=C1)N2C3=C(C=C(C=N3)C(=O)O)C(=N2)C
InChIInChI=1S/C15H13N3O2/c1-9-3-5-12(6-4-9)18-14...

Anticancer Properties

Recent studies have indicated that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. These compounds have been shown to induce apoptosis and inhibit angiogenesis in various cancer cell lines. Specifically, derivatives of this class have demonstrated antiproliferative activity against human cancer cell lines such as HeLa and HCT116, with IC50 values in the low micromolar range (0.75–4.15 μM) .

Case Study:
In a study evaluating a series of pyrazolo[3,4-b]pyridine derivatives, one compound showed promising results in vivo by inhibiting tumor growth in an orthotopic breast cancer mouse model without systemic toxicity . This suggests that this compound may also possess similar anticancer potential.

Enzyme Inhibition

Pharmacological Testing

Summary of Findings

The biological activity of this compound is characterized by:

Activity TypeDescription
AnticancerInduces apoptosis; inhibits angiogenesis; effective against multiple cancer cell lines.
Enzyme InhibitionPotent inhibitor of DYRK1A with nanomolar activity.
AntioxidantDemonstrates significant antioxidant properties in vitro.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives?

  • Methodology : The compound is synthesized via condensation reactions using pyrazole-amine precursors and acrylate derivatives. For example, refluxing 3-(4-methylphenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene, catalyzed by trifluoroacetic acid (TFA), yields the target product. Post-synthesis purification involves column chromatography and crystallization. Characterization relies on melting point analysis, UV-Vis, IR, and NMR spectroscopy .
  • Key Considerations : Optimize reaction time and stoichiometry to minimize side products. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology :

  • Purity : Assessed via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC).
  • Structural Confirmation :
  • 1H/13C NMR : Verify substituent positions (e.g., methyl groups at pyrazole N1 and phenyl para-position) .
  • IR Spectroscopy : Identify carboxylic acid (-COOH) stretching bands (~2500-3300 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O) .
  • Elemental Analysis : Confirm molecular formula (e.g., C16H15N3O2) .

Q. What are the primary biological targets or activities reported for pyrazolo[3,4-b]pyridine derivatives?

  • Methodology : Screen derivatives for enzyme inhibition (e.g., glycogen synthase kinase-3 (GSK-3) or nicotinamide phosphoribosyltransferase (NAMPT)) using in vitro assays:

  • IC50 Determination : Dose-response curves via fluorescence-based or radiometric assays .
  • Selectivity Profiling : Cross-test against related enzymes (e.g., acetylcholinesterase (AChE)) to rule off-target effects .
    • Example : Derivatives with electron-withdrawing groups on the phenyl ring show enhanced NAMPT inhibition (IC50 < 1 µM) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, CAM-B3LYP/6-311++G(d,p) basis sets model solvatochromic effects in methanol/cyclohexane .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., NAMPT or GSK-3β) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonding to catalytic residues (e.g., NAMPT’s His191) .
    • Validation : Compare computed spectra (UV-Vis, NMR) with experimental data to refine models .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case Study : Discrepancies in 1H NMR chemical shifts may arise from tautomerism (pyrazole ring proton exchange).

  • Resolution :

Use variable-temperature NMR to identify dynamic equilibria.

Perform 2D NMR (COSY, HSQC) to assign coupling partners and confirm connectivity .

  • Example : In HMBPP (a related derivative), 13C NMR confirmed carbonyl positioning via HMBC correlations between C5 and adjacent protons .

Q. How can derivatization of the carboxylic acid group enhance pharmacological properties?

  • Methodology :

  • Esterification : Synthesize methyl/ethyl esters to improve membrane permeability (e.g., using HBTU/DIPEA coupling agents) .
  • Amide Formation : Link to spirocyclic amines via carbodiimide-mediated coupling for target-specific delivery .
    • Biological Impact : Ester derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibit improved bioavailability in murine models of fibrosis .

Q. What thermodynamic parameters influence the stability of this compound under storage conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity.
  • DFT Calculations : Predict thermodynamic stability (ΔG of formation) and degradation pathways (e.g., decarboxylation) .
    • Guidelines : Store at -20°C in anhydrous DMSO or sealed desiccators to prevent hydrolysis .

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